molecular formula C17H20N2O3S2 B4436578 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide

1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide

Katalognummer B4436578
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: HJJBWPHSGZYKIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Wissenschaftliche Forschungsanwendungen

1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells. 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Wirkmechanismus

1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT. This results in decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit proliferation of malignant B cells. 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to have minimal effects on T cells, which may reduce the risk of immunosuppression.

Vorteile Und Einschränkungen Für Laborexperimente

1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its ability to enhance the activity of other anti-cancer agents, and its minimal effects on T cells. However, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has some limitations, including its irreversible binding to BTK, which may limit its use in combination with other irreversible inhibitors, and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the development of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide. One direction is the evaluation of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in combination with other anti-cancer agents, such as venetoclax and immunomodulatory drugs. Another direction is the evaluation of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, the development of more potent and selective BTK inhibitors may provide additional treatment options for patients with B-cell malignancies.
In conclusion, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-cancer activity in preclinical models of B-cell malignancies. Further research is needed to evaluate the safety and efficacy of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in clinical trials and to explore its potential in combination with other anti-cancer agents.

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJBWPHSGZYKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.